molecular formula C20H33N3O2 B3967957 (2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine

(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine

Cat. No. B3967957
M. Wt: 347.5 g/mol
InChI Key: XNJMIYXGHSOBNH-UHFFFAOYSA-N
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Description

(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine, also known as MDMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been studied for its potential applications in various scientific fields.

Scientific Research Applications

(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine has been studied for its potential applications in various scientific fields. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

Mechanism of Action

(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which means that it inhibits the breakdown of serotonin and dopamine in the brain. This dual mechanism of action is thought to be responsible for its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of serotonin and dopamine in the brain, which can lead to a variety of biochemical and physiological effects. It has been found to enhance cognitive function, improve mood, and reduce anxiety. It has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine in lab experiments is its dual mechanism of action, which makes it a potentially useful compound for studying the effects of serotonin and dopamine on the brain. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for the study of (2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.

properties

IUPAC Name

2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-21(2)10-9-20-16-23(13-14-25-20)17-7-11-22(12-8-17)18-5-4-6-19(15-18)24-3/h4-6,15,17,20H,7-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJMIYXGHSOBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)C2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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